4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline
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Overview
Description
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline is an organic compound that belongs to the class of brominated aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline typically involves multiple steps, including bromination, diazotization, and coupling reactions. One common method involves the bromination of aniline derivatives, followed by diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a brominated aniline to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and azo group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: Shares the brominated aromatic structure but differs in functional groups and applications.
4-Bromoaniline: Similar in bromination but lacks the diazenyl group, leading to different chemical properties and uses.
4-Bromodiphenylamine: Contains brominated phenyl groups but differs in the overall structure and reactivity.
Properties
CAS No. |
648901-12-6 |
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Molecular Formula |
C24H17Br2N3 |
Molecular Weight |
507.2 g/mol |
IUPAC Name |
N,N-bis(4-bromophenyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C24H17Br2N3/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23)24-16-10-21(11-17-24)28-27-20-4-2-1-3-5-20/h1-17H |
InChI Key |
BCHPXYKFRFVGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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